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Compound of Interest

Compound Name: ZD-7155

Cat. No.: B1228687

Get Quote

Compound: ZD-7155 (Hydrochloride) Class: High-Affinity, Non-Peptide Angiotensin II Type 1

(AT1) Receptor Antagonist Application: Pharmacological blockade of the Renin-Angiotensin

System (RAS) in pulmonary inflammation and fibrosis models.

Executive Summary & Scientific Rationale
Acute Lung Injury (ALI) and its severe form, ARDS, are driven by a dysregulated inflammatory

response often exacerbated by the Renin-Angiotensin System (RAS). Specifically, the binding

of Angiotensin II (Ang II) to the AT1 receptor triggers a cascade of vasoconstriction, pro-

inflammatory cytokine release (TNF-α, IL-1β), and fibrosis.

ZD-7155 is a critical tool compound for dissecting this pathway. Unlike first-generation sartans

(e.g., losartan), ZD-7155 exhibits higher potency (approx.[1] 10-fold in pressor response

assays), slower dissociation rates, and a longer duration of action.

Why Choose ZD-7155 for ALI Models?
Mechanistic Precision: ZD-7155 provides "insurmountable" antagonism in certain

physiological contexts, effectively locking the AT1 receptor in an inactive state even in the

presence of high local concentrations of Ang II, which are common in injured lung tissue.
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Pathway Shifting: By selectively blocking AT1, ZD-7155 not only inhibits the injury pathway

but potentially shunts excess Ang II toward the AT2 receptor and the ACE2/Ang-(1-7)/Mas

axis, which are protective, anti-inflammatory, and anti-fibrotic.

Structural Stability: It has been used as the co-crystallization ligand to solve the AT1 receptor

structure, confirming its high-affinity binding mode (Zhang et al., 2015).

Mechanism of Action: The RAS Imbalance
In ALI (induced by LPS, sepsis, or mechanical ventilation), the lung's ACE2 levels often

plummet, leading to an accumulation of Ang II. ZD-7155 intervenes by blocking the

downstream effects of this accumulation.

Signaling Pathway Diagram
The following diagram illustrates the pathological RAS pathway in ALI and the specific

intervention point of ZD-7155.
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Caption: ZD-7155 blocks the Ang II-AT1R axis, preventing NF-κB/AP-1 activation and lung

injury.[2][3]

Experimental Protocol: LPS-Induced ALI Model
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This protocol is derived from validated methodologies (Wang et al., 2009) and optimized for

reproducibility.

A. Reagent Preparation (Critical Step)
ZD-7155 is hydrophobic and hygroscopic. Improper solubilization will lead to precipitation and

inconsistent in vivo data.

Stock Solution (10 mM):

Dissolve ZD-7155 powder in 100% DMSO.

Note: Sonicate briefly if visible particles remain.

Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Working Solution (For Injection):

Dilute the DMSO stock into sterile 0.9% Saline.

Target Concentration: 1 mg/mL (for 10 mg/kg dosing in mice).

Max DMSO Concentration: Ensure final DMSO content is <5% (ideally <1%) to avoid

vehicle toxicity.

Alternative: If precipitation occurs upon saline addition, use 20% SBE-β-CD (Sulfobutyl

ether-beta-cyclodextrin) in saline as the diluent.

B. Animal Model Setup (Mice)
Species: C57BL/6 mice (Male, 8-10 weeks, 20-25g).

Groups (n=8-10 per group):

Control: Saline challenge + Vehicle treatment.

Model (LPS): LPS challenge + Vehicle treatment.

Treatment (ZD-7155): LPS challenge + ZD-7155 (10 mg/kg).[3]
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C. Workflow Timeline
T = -30 min (Pre-treatment):

Administer ZD-7155 (10 mg/kg) via intraperitoneal (i.p.) injection.

Rationale: Pre-treatment establishes receptor blockade before the cytokine storm initiates.

T = 0 (Induction):

Anesthetize mice (e.g., Ketamine/Xylazine).

Administer LPS (Escherichia coli O55:B5, 2 mg/kg) intratracheally (i.t.) or intranasally to

induce direct lung injury.

T = 6 to 24 Hours (Endpoint):

Sacrifice animals for sample collection.

D. Key Readouts & Expected Data
To validate the efficacy of ZD-7155, assess the following markers:
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Readout Category Assay / Method
Expected Effect of
ZD-7155

Mechanism

Edema
Lung Wet-to-Dry

(W/D) Ratio
Reduction

Reduced vascular

permeability via AT1

blockade.

Histology H&E Staining Improved Score

Reduced neutrophil

infiltration and alveolar

wall thickening.

Inflammation
qPCR / ELISA (Lung

homogenate)

Decreased TNF-α, IL-

1β, IL-6

Inhibition of NF-κB

nuclear translocation.

Signaling Western Blot
Decreased p-NF-κB

p65, p-AP-1

Blockade of

intracellular

inflammatory

cascades.

Receptor Expression Western Blot / IHC
Decreased AT1R,

Increased AT2R

Prevention of AT1

upregulation; reflex

upregulation of AT2.

Technical Considerations & Troubleshooting
Solubility vs. Stability

Issue: ZD-7155 may precipitate in cold saline.

Solution: Warm the working solution to 37°C before injection. If using high concentrations

(>10 mg/kg), switch vehicle to 10% DMSO / 90% Corn Oil or use Cyclodextrin carriers.

Dosing Window
Therapeutic vs. Prophylactic: The protocol above is prophylactic (pre-treatment).

Therapeutic Potential: If testing post-injury treatment (e.g., 1 hour after LPS), increase dose

frequency or dose level, as the inflammatory cascade is already active. ZD-7155's long half-

life is advantageous here compared to Losartan.
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Specificity Control
To confirm effects are AT1-mediated, consider a control group treated with PD123319 (AT2

antagonist) alongside ZD-7155.[4] If ZD-7155's protective effect is partially reversed, it

suggests the protection is partly due to shunting Ang II to the AT2 receptor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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